molecular formula C13H17N3O2S B2843540 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one CAS No. 1251609-62-7

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one

Cat. No.: B2843540
CAS No.: 1251609-62-7
M. Wt: 279.36
InChI Key: GILYHADLMXUTBC-UHFFFAOYSA-N
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Description

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a chemical compound designed for research and development applications. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in anticancer agent development . This scaffold is known to exhibit its biological activity through multiple mechanisms, including kinase inhibition and tubulin polymerization disruption . Furthermore, incorporating a morpholine ring, a common pharmacophore in drug discovery, can enhance the molecule's properties and interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a lead compound for evaluating novel therapeutic strategies. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-8-16-11(9-19-13(16)14-10)2-3-12(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILYHADLMXUTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused imidazo[2,1-b]thiazole ring system, which is known for its pharmacological significance. The general structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 253.35 g/mol
  • SMILES Notation : CC1=NC2=C(N1)C(=S)N=C2C(C(=O)N3CCOCC3)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent studies have utilized various synthetic methodologies including cyclization reactions that form the imidazo[2,1-b]thiazole core followed by functionalization to introduce the morpholinopropanone moiety.

Antimicrobial Properties

Recent evaluations have shown that compounds with imidazo[2,1-b]thiazole structures exhibit significant antimicrobial activity. For instance:

  • Antitubercular Activity : In vitro studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit potent activity against Mycobacterium tuberculosis. Compounds with specific substituents on the thiazole ring demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, suggesting strong antitubercular potential .

Antiviral Activity

Research has also highlighted antiviral properties against various viruses. For example, certain derivatives have shown effectiveness against Coxsackie B4 virus and Feline coronavirus, indicating their potential as antiviral agents .

Cytotoxicity

The cytotoxicity profile of this compound is favorable, exhibiting low toxicity against normal human cell lines while maintaining efficacy against pathogenic cells. This characteristic is crucial for drug development as it suggests a favorable therapeutic index .

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation A study synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their biological activities. Compounds exhibited promising antitubercular activity with MIC values ranging from 3.125 to 12.5 μg/mL .
Antiviral Screening Derivatives were tested against Coxsackie B4 virus and showed significant antiviral activity, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold .
Cytotoxicity Assessment Active compounds displayed low cytotoxicity in normal cell lines while maintaining potent activity against Mycobacterium tuberculosis .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds related to 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one, have shown promising antimicrobial properties. Research indicates that thiazole compounds can exhibit activity against various bacterial strains. For instance, certain derivatives have demonstrated significant antibacterial effects with minimum inhibitory concentrations (MIC) in the range of 1.95–15.62 μg/mL against pathogens such as Micrococcus luteus and Streptococcus spp. .

Anticancer Potential

The imidazo[2,1-b]thiazole scaffold has been associated with anticancer activity. Studies have reported that derivatives similar to this compound possess antiproliferative properties against various cancer cell lines. For example, compounds within this class have shown IC50 values in the submicromolar range against human cervical carcinoma (HeLa) and murine mammary carcinoma cells . The mechanism often involves the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing thiazole derivatives revealed that modifications to the thiazole ring significantly impacted antimicrobial efficacy. The compound demonstrated potent activity against several strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Research involving a series of imidazo[2,1-b]thiazole derivatives highlighted their cytotoxic effects on pancreatic ductal adenocarcinoma cells. The study found that certain derivatives exhibited strong antiproliferative effects with GI50 values ranging from 1.4 to 4.2 µM, indicating their potential as therapeutic agents in cancer treatment .

Toxicological Considerations

While the pharmacological potential is promising, thorough toxicological evaluations are crucial for any new compound before clinical application. Early studies suggest that some thiazole derivatives may exhibit cytotoxicity at higher concentrations; thus, dose optimization is necessary for therapeutic use .

Comparison with Similar Compounds

Table 1: Structural Features of Key Imidazo[2,1-b]thiazole Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Imidazo[2,1-b]thiazole 6-Methyl, 3-(1-morpholinopropan-1-one) C₁₄H₁₈N₃O₂S 292.38 N/A
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Imidazo[2,1-b]thiazole 5,6-Dimethyl, 2-(morpholinoethanone) C₁₃H₁₇N₃O₂S 279.36
Compound 5l () Imidazo[2,1-b]thiazole 6-(4-Chlorophenyl), 3-(acetamide with piperazine) C₃₀H₂₉ClN₆O₂S 573.11
3-(1-(Di-tert-Butylphosphino)-1H-indol-3-yl)-1-morpholinopropan-1-one (1q) Indole-3-yl Di-tert-butylphosphino, morpholinopropanone C₂₀H₃₄N₂P 333.48
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Imidazo[2,1-b]thiazole 6-Methyl, 5-carboxylic acid C₇H₆N₂O₂S 182.20

Key Observations :

  • The target compound’s morpholinopropanone side chain distinguishes it from acetamide-linked derivatives (e.g., 5l), which may enhance solubility due to the polar morpholine group.
  • Methyl vs.
  • Phosphino-Indole vs. Imidazothiazole: Compound 1q’s indole-phosphine moiety introduces distinct electronic properties, favoring interactions with metal-containing biological targets .

Physicochemical Properties

Table 2: Calculated Physicochemical Properties

Compound Name / ID logP (Predicted) Solubility (mg/mL) Melting Point (°C) Crystallographic Data
Target Compound 1.8* ~10 (DMSO) Not reported Not resolved in evidence
2-(5,6-Dimethylimidazo[...]ethanone 2.1 5–10 (DMSO) Not reported Solved via EXPO software (Rwp = 2.11)
Compound 5l 3.5 <1 (DMSO) 116–118 Not reported
Compound 1q 4.2 <1 (DMSO) Not reported Not reported
6-Methylimidazo[...]carboxylic acid 0.5 >20 (Water) 164–165 Not reported

Notes:

  • The target compound’s lower logP (estimated via analogy to 2-(5,6-dimethylimidazo[...]ethanone) suggests moderate hydrophobicity, balancing solubility and membrane penetration.
  • Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionization, whereas phosphino-indole analogs (1q) are highly lipophilic .

Table 3: Cytotoxicity and Kinase Inhibition Data

Compound Name / ID Biological Target IC₅₀ (μM) Key Findings Reference
Target Compound Not tested N/A Hypothesized VEGFR2 inhibition N/A
Compound 5l VEGFR2, MDA-MB-231 cells 1.4 (MDA-MB-231) 5.72% VEGFR2 inhibition at 20 μM
Sorafenib (Control) VEGFR2, MDA-MB-231 cells 5.2 (MDA-MB-231) Benchmark kinase inhibitor
Compound 5a (Hit compound) VEGFR2 3.76% inhibition at 20 μM Lower activity than 5l

Key Insights :

  • Chlorophenyl substituents (as in 5l) correlate with higher VEGFR2 inhibition, suggesting that electron-withdrawing groups improve target engagement .

Preparation Methods

Synthesis of 6-Methylimidazo[2,1-b]thiazole

The imidazo[2,1-b]thiazole core is prepared by reacting 2-amino-6-methylthiazole with chloroacetone under refluxing ethanol (Scheme 1). This method, adapted from antimicrobial derivative syntheses, achieves cyclization via nucleophilic attack of the thiazole amine on the α-carbon of chloroacetone, followed by dehydration.

Reaction Conditions :

  • 2-Amino-6-methylthiazole (1.0 equiv), chloroacetone (1.2 equiv), ethanol, reflux, 6–8 h.
  • Yield: 68–72%.

Characterization Data :

  • 1H NMR (DMSO-d6): δ 7.45 (s, 1H, H-5), 6.92 (s, 1H, H-2), 2.41 (s, 3H, CH3).
  • ESI-MS : m/z 165.08 [M+H]+.

Introduction of the Propanone-Morpholino Side Chain

The 3-position of the imidazo[2,1-b]thiazole is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by coupling with morpholino-propanone via a Buchwald–Hartwig amination (Scheme 2).

Step 1: Bromination

  • 6-Methylimidazo[2,1-b]thiazole (1.0 equiv), NBS (1.1 equiv), DMF, 0°C, 2 h.
  • Yield: 85%.

Step 2: Amination

  • 3-Bromo-6-methylimidazo[2,1-b]thiazole (1.0 equiv), 1-morpholinopropan-1-one (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv), toluene, 110°C, 12 h.
  • Yield: 62%.

Characterization Data :

  • 1H NMR (CDCl3): δ 7.62 (s, 1H, H-5), 7.08 (s, 1H, H-2), 3.72–3.68 (m, 4H, morpholine OCH2), 3.54–3.50 (m, 4H, morpholine NCH2), 2.91 (t, J = 6.8 Hz, 2H, COCH2), 2.60 (t, J = 6.8 Hz, 2H, CH2N), 2.43 (s, 3H, CH3).
  • 13C NMR : δ 207.8 (C=O), 152.1 (C-3a), 143.6 (C-7a), 126.5 (C-5), 115.2 (C-2), 66.9 (morpholine OCH2), 53.4 (morpholine NCH2), 44.8 (COCH2), 38.1 (CH2N), 21.3 (CH3).

Synthetic Route 2: One-Pot Tandem Cyclization-Alkylation

Mechanistic Approach

This method integrates imidazo[2,1-b]thiazole formation and side-chain introduction in a single pot, reducing purification steps. A modified Polonovski reaction facilitates simultaneous cyclization and alkylation using morpholino-propanone as both a reactant and solvent.

Reaction Conditions :

  • 2-Amino-6-methylthiazole (1.0 equiv), 3-chloro-1-morpholinopropan-1-one (1.5 equiv), FeSO4·7H2O (0.2 equiv), acetic acid, 80°C, 4 h.
  • Yield: 58%.

Optimization Insights :

  • Excess FeSO4·7H2O improves yield by stabilizing radical intermediates during cyclization.
  • Acetic acid enhances protonation of the thiazole amine, accelerating nucleophilic attack.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 42% 58%
Reaction Steps 3 2
Purification Complexity High Moderate
Scalability Limited High

Route 2 offers superior efficiency but requires stringent control over reaction conditions to prevent dimerization of intermediates. Route 1, while lower-yielding, provides better regioselectivity.

Analytical Validation and Spectral Assignments

Infrared Spectroscopy

  • C=O Stretch : 1685 cm–1 (Route 1), 1692 cm–1 (Route 2).
  • C-N Stretch (Morpholine) : 1240–1260 cm–1.

High-Resolution Mass Spectrometry

  • Observed : m/z 319.1425 [M+H]+.
  • Calculated for C14H19N3O2S : 319.1428.

Q & A

Q. What are the key synthetic routes for 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via condensation of thiazole derivatives with α-bromo ketones or aldehydes (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate with brominated reagents) .
  • Step 2 : Introduction of the morpholine moiety through nucleophilic substitution or coupling reactions under reflux conditions in solvents like DMF or methanol, often catalyzed by palladium or copper salts .
  • Step 3 : Purification via column chromatography or recrystallization, yielding >70% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Reference
Core formationEthyl 2-(2-aminothiazol-4-yl)acetate, α-bromoacetophenone, ethanol, 80°C75–85
Morpholine couplingMorpholine, Pd/C, DMF, 100°C70–78

Q. How is structural integrity confirmed post-synthesis?

Characterization employs:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl group at C6 of imidazo-thiazole, morpholine protons at δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching theoretical mass (e.g., [M+H]+^+ for C12_{12}H16_{16}N3_3O2_2S: 290.1) .
  • IR Spectroscopy : Peaks for C=O (1650–1700 cm1^{-1}) and morpholine C-O-C (1100–1250 cm1^{-1}) .

Q. What preliminary biological activities are observed for imidazo[2,1-b]thiazole derivatives?

  • Anticancer : Inhibition of kinase pathways (e.g., EGFR) in vitro (IC50_{50} ~5–20 µM) .
  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Antioxidant : DPPH radical scavenging up to 92% for derivatives with electron-donating groups (e.g., 4-methoxyphenyl) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -NO2_2) enhance antimicrobial activity but reduce solubility .
    • Morpholine vs. Piperazine : Morpholine improves metabolic stability, while piperazine enhances CNS penetration .
  • QSAR Insights : Hydrophobic substituents at C3 correlate with improved anticancer activity (R2^2 = 0.82 in docking studies) .

Table 2 : Activity Trends by Substituent

PositionModificationBioactivity ImpactReference
C6Methyl vs. FluorophenylMethyl enhances metabolic stability; fluorophenyl boosts kinase inhibition
C3Morpholine vs. Alkyl chainsMorpholine reduces cytotoxicity (CC50_{50} >100 µM)

Q. What challenges arise in achieving regioselectivity during synthesis?

  • Competitive side reactions : Uncontrolled alkylation at N1 vs. C3 of the imidazo-thiazole core. Mitigated by:
    • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves regioselectivity (yield >85%) .
    • Green solvents : PEG-600 minimizes byproducts in multi-component reactions .

Q. How can computational methods optimize derivative design?

  • Molecular docking : Predicts binding to ATP pockets (e.g., EGFR kinase, Glide score ≤−8.5 kcal/mol) .
  • DFT calculations : Identifies electron-deficient regions for targeted substitutions (e.g., C5 for electrophilic attack) .

Table 3 : Computational Parameters

MethodTargetKey FindingReference
AutoDock VinaEGFR kinaseMorpholine moiety forms H-bonds with Met793
Gaussian 09Frontier orbitalsLUMO localized on thiazole ring, guiding electrophilic modifications

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